molecular formula C13H13NO B11763862 (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile CAS No. 1185516-79-3

(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile

Cat. No.: B11763862
CAS No.: 1185516-79-3
M. Wt: 199.25 g/mol
InChI Key: WPIVLYZNFICYFP-JTQLQIEISA-N
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Description

(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile is an organic compound with a complex fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the cyclization of a precursor molecule followed by functional group transformations to introduce the acetonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the double bonds in the structure.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indeno-furan derivatives or acetonitrile-containing molecules. Examples could be:

  • (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanol
  • (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)amine

Uniqueness

The uniqueness of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile lies in its specific fused ring structure and the presence of the acetonitrile group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1185516-79-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetonitrile

InChI

InChI=1S/C13H13NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-6,8H2/t10-/m0/s1

InChI Key

WPIVLYZNFICYFP-JTQLQIEISA-N

Isomeric SMILES

C1CC2=C([C@@H]1CC#N)C3=C(C=C2)OCC3

Canonical SMILES

C1CC2=C(C1CC#N)C3=C(C=C2)OCC3

Origin of Product

United States

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